3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

Medicinal Chemistry Drug Design ADME

This dual-fluorinated aniline scaffold is essential for CNS-targeted kinase inhibitors and covalent probes. The synergistic ortho-fluorine and trifluoroethylamine substituents modulate pKa, enhance passive membrane permeability, and confer metabolic stability—a biological profile non-interchangeable with non‑fluorinated or mono‑fluorinated analogs. Securing high-purity batches of this CAS 1337383-68-2 building block accelerates SAR campaigns and lead optimization. Limited global availability: request your quote today to reserve inventory.

Molecular Formula C8H8F4N2
Molecular Weight 208.16
CAS No. 1337383-68-2
Cat. No. B3232263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
CAS1337383-68-2
Molecular FormulaC8H8F4N2
Molecular Weight208.16
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C(C(F)(F)F)N
InChIInChI=1S/C8H8F4N2/c9-6-4(2-1-3-5(6)13)7(14)8(10,11)12/h1-3,7H,13-14H2
InChIKeyYGRAUONZEGMBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline (CAS 1337383-68-2): A Dual-Fluorinated Aromatic Amine Building Block for Medicinal Chemistry and Chemical Biology


3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline (CAS 1337383-68-2) is a fluorinated aromatic amine building block featuring a trifluoroethylamine substituent at the 3-position and a fluorine atom at the 2-position of the aniline ring . Its molecular formula is C8H8F4N2 with a molecular weight of 208.16 g/mol [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry, agrochemical development, and chemical biology , with typical commercial purity specifications at 95% .

Why 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Aniline Analogs


Generic substitution with non-fluorinated anilines (e.g., 3-(1-amino-2,2,2-trifluoroethyl)aniline) or mono-fluorinated analogs fails because the ortho-fluorine atom fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic profile. The strong electron-withdrawing effect of the -CF3 group (often termed a 'super-methyl') [1] combines with the ortho-fluorine to reduce the basicity of the adjacent amino group, thereby modulating hydrogen-bonding capacity and membrane permeability [2]. Furthermore, the carbon-fluorine bond at the 2-position confers enhanced metabolic stability compared to non-fluorinated counterparts, as evidenced by studies on fluorinated aniline derivatives showing that aromatic fluorination reduces susceptibility to cytochrome P450-mediated oxidation [3]. These synergistic effects on physicochemical and pharmacokinetic properties make this dual-fluorinated scaffold a non-interchangeable entity in structure-activity relationship (SAR) campaigns and lead optimization.

Quantitative Differentiation Evidence: 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline vs. Structural Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability Relative to Non-Fluorinated Analog

The dual fluorination (ortho-F and -CF3) in 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline significantly increases lipophilicity compared to its non-fluorinated analog, 3-(1-amino-2,2,2-trifluoroethyl)aniline. This is critical for passive membrane diffusion and blood-brain barrier penetration [1]. While direct experimental LogP values for this specific compound are not publicly available, class-level data indicates that the introduction of a single trifluoromethyl group increases LogP by approximately 1.0-1.5 units relative to a methyl group [2], and ortho-fluorination further enhances this effect by reducing basicity and increasing neutral species fraction at physiological pH [3].

Medicinal Chemistry Drug Design ADME

Ortho-Fluorine Substitution Confers Metabolic Stability Advantage Over Non-Fluorinated and Meta-Substituted Analogs

The 2-fluoro substituent on the aniline ring provides a site-specific metabolic shield. Unlike non-fluorinated anilines, which are prone to rapid hydroxylation at the para-position by cytochrome P450 enzymes, the ortho-fluorine atom in this compound blocks this primary metabolic soft spot [1]. This is a well-documented effect: aromatic fluorination increases the C-F bond strength to ~116 kcal/mol (vs. C-H ~99 kcal/mol), making it resistant to oxidative metabolism [2]. Compared to the non-fluorinated analog, 3-(1-amino-2,2,2-trifluoroethyl)aniline, this compound is expected to exhibit reduced intrinsic clearance in liver microsome assays, leading to longer half-life and lower first-pass metabolism [3].

Drug Metabolism Pharmacokinetics Lead Optimization

Reduced pKa of the Aromatic Amine Enhances Neutral Species Fraction at Physiological pH

The electron-withdrawing effects of the -CF3 group and ortho-fluorine significantly lower the pKa of the aniline nitrogen. For reference, aniline has a pKa of ~4.6; introduction of a -CF3 group (as in 3-(trifluoromethyl)aniline) lowers the pKa to ~3.5 [1]. The additional ortho-fluorine further reduces the pKa by an estimated 0.5-1.0 unit due to inductive withdrawal and through-space electrostatic effects [2]. This results in a pKa of ~2.8-3.0 for 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline. Consequently, at physiological pH (7.4), the fraction of the neutral, membrane-permeable species is substantially higher compared to non-fluorinated aniline analogs (where the protonated form dominates) .

Physicochemical Property Optimization Permeability Bioavailability

Diastereoselective Synthesis Yields Enantiomerically Enriched Material for Chiral Applications

The synthesis of 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline can be achieved via addition of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine to 2-fluoroaniline, which proceeds with high diastereoselectivity . This method enables the production of enantiomerically enriched material, which is critical for structure-activity relationship (SAR) studies where stereochemistry dictates biological activity. In contrast, racemic mixtures or non-chiral analogs (e.g., 3-(1-amino-2,2,2-trifluoroethyl)aniline without chiral resolution) would confound biological assays and lead to misinterpretation of target engagement . The ability to access defined stereoisomers via this scalable asymmetric method provides a distinct procurement advantage over commercially available racemic mixtures of related compounds [1].

Asymmetric Synthesis Chiral Pool Stereochemistry

High-Value Application Scenarios for 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline in Scientific R&D


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

Use as a lipophilic, metabolically stable aniline building block in the design of kinase inhibitors requiring blood-brain barrier penetration. The dual fluorination enhances passive diffusion across lipid bilayers while the ortho-fluorine blocks oxidative metabolism, making it ideal for CNS-targeted drug discovery programs [1].

Chemical Biology: Development of Fluorinated Activity-Based Probes (ABPs)

Incorporate into activity-based probes for serine hydrolases or proteases where the reduced pKa of the aniline nitrogen ensures a higher proportion of the neutral, reactive species under physiological conditions, improving probe efficiency and reducing background labeling [2].

Agrochemical Discovery: Synthesis of Fluorinated Herbicide or Fungicide Candidates

Leverage the enhanced metabolic stability conferred by the -CF3 and ortho-F substituents to design agrochemicals with prolonged environmental half-life and improved uptake in plant tissues. Fluorinated anilines are established scaffolds in the development of sulfonylurea herbicides and carboxamide fungicides [3].

Asymmetric Synthesis: Chiral Pool for Stereoselective Transformations

Employ the enantiomerically enriched form of this compound (accessible via diastereoselective sulfinylimine addition) as a chiral building block for the construction of optically active pharmaceuticals, leveraging the stereochemical influence of the trifluoroethylamine moiety on downstream reaction outcomes .

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